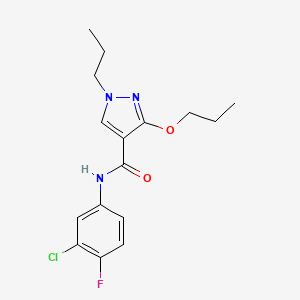

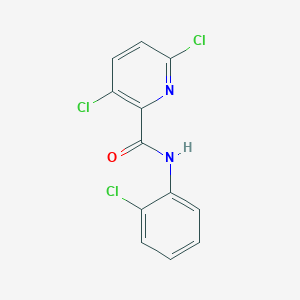

![molecular formula C15H15NO3 B2690370 Methyl 3-[(2-hydroxybenzyl)amino]benzoate CAS No. 1096932-09-0](/img/structure/B2690370.png)

Methyl 3-[(2-hydroxybenzyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[(2-hydroxybenzyl)amino]benzoate, also known as MBBA, is a chemical compound that has been widely used in scientific research due to its unique properties. MBBA is a derivative of benzoic acid and has been synthesized using various methods.

Applications De Recherche Scientifique

Selective Benzoylation and Solid Phase Synthesis

- Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides has been a pivotal step in the new solid phase synthesis of RNA and DNA-RNA mixtures. This method utilizes protected ribonucleosides, including those with a benzoyl group, facilitating the synthesis of oligoribonucleotides on a silica gel solid support. The approach emphasizes the role of benzoylated intermediates in nucleic acid synthesis, highlighting their application in genetic engineering and molecular biology research (Kempe et al., 1982).

Asymmetric Synthesis of β-Amino Acid Derivatives

- Asymmetric synthesis of unsaturated β-amino acid derivatives using lithium (α-methylbenzyl)allylamide showcases the application of structurally similar compounds in creating biologically significant molecules. This technique is crucial for synthesizing compounds that can be further explored for pharmaceutical applications, illustrating the importance of these chemicals in drug development (Davies et al., 1997).

Synthesis of Labeled Compounds for Biochemical Studies

- Synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate demonstrates the preparation of labeled compounds for biochemical and medical research. These labeled molecules are valuable tools for tracing biological pathways and understanding the mechanisms of action of various biochemical processes (Taylor et al., 1996).

Catalytic Activities and Biological Evaluation

- Biological evaluation of new Schiff base compounds derived from ethyl-4-amino benzoate emphasizes the exploration of such compounds in biological systems. The study of their nonlinear refractive index, optical limiting properties, and potential as optical limiters underlines the significance of these compounds in materials science and optical engineering applications (Abdullmajed et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 3-[(2-hydroxyphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-15(18)11-6-4-7-13(9-11)16-10-12-5-2-3-8-14(12)17/h2-9,16-17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDROXVPSVDDFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NCC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

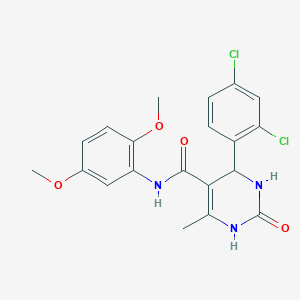

![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2690289.png)

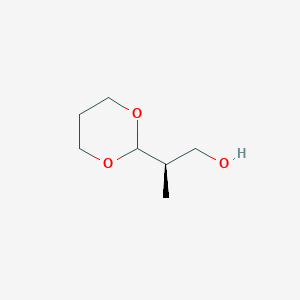

![Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride](/img/structure/B2690291.png)

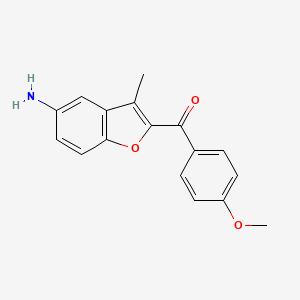

![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)

![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)

![5-((4-Isopropylphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690310.png)